2-Bromo-3-methoxy-3-methylbutanoic acid
Overview
Description
“2-Bromo-3-methoxy-3-methylbutanoic acid” is a chemical compound with the molecular formula C6H11BrO3 . It is also known by other names such as 2-Bromo-3-methoxyisovaleric acid and Butanoic acid, 2-bromo-3-methoxy-3-methyl .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-methoxy-3-methylbutanoic acid” consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The molecular weight of this compound is 211.05 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 70-75 degrees Celsius .Scientific Research Applications
Quantitative Determination in Wine and Alcoholic Beverages
A study by Gracia-Moreno et al. (2015) optimized and validated a method for the quantitative determination of hydroxy acids, which are precursors of relevant wine aroma compounds, in wine and other alcoholic beverages. This study, although not directly analyzing 2-Bromo-3-methoxy-3-methylbutanoic acid, highlights the importance of understanding the chemical composition and transformations of similar compounds in the food industry, potentially indicating the relevance of 2-Bromo-3-methoxy-3-methylbutanoic acid in flavor and aroma research Gracia-Moreno, Lopez, & Ferreira, 2015.
Synthetic Applications in Organic Chemistry
Research by Noda and Seebach (1987) on the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups in the 6-position demonstrates the utility of similar brominated compounds in organic synthesis. This work underlines the versatility of such compounds for substitutions, chain elongations, and stereochemical control in complex molecule construction, suggesting potential synthetic utility for 2-Bromo-3-methoxy-3-methylbutanoic acid in the preparation of enantiomerically pure β-hydroxy-acid derivatives Noda & Seebach, 1987.
Application in Non-Steroidal Anti-Inflammatory Drug Synthesis
Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents. This study, while focusing on a different compound, illustrates the role that brominated compounds play in the pharmaceutical industry, hinting at the possible relevance of 2-Bromo-3-methoxy-3-methylbutanoic acid in drug synthesis and development Wei-Ming Xu & Hong-Qiang He, 2010.
Metabolic Studies and Bioavailability
A study by Maenz and Engele-Schaan (1996) on the conversion of methionine and 2-hydroxy-4-methylthiobutanoic acid in broiler chicks sheds light on the metabolic transformations and bioavailability of similar compounds in biological systems. Although not directly related to 2-Bromo-3-methoxy-3-methylbutanoic acid, it suggests areas of research into the metabolism and biological effects of structurally related compounds Maenz & Engele-Schaan, 1996.
Ionic Liquid-Catalyzed Reactions
Yoo et al. (2004) explored the alkylation of isobutane with 2-butene in ionic liquid media, demonstrating the catalytic applications of brominated compounds in enhancing reaction efficiencies and selectivities. This research may imply potential catalytic or synthetic applications for 2-Bromo-3-methoxy-3-methylbutanoic acid in green chemistry and ionic liquid-mediated reactions Yoo, Namboodiri, Varma, & Smirniotis, 2004.
Safety and Hazards
The safety information for “2-Bromo-3-methoxy-3-methylbutanoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-bromo-3-methoxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-6(2,10-3)4(7)5(8)9/h4H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPAPXGHVASXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288981 | |
Record name | 2-bromo-3-methoxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75974-47-9 | |
Record name | 75974-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methoxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methoxy-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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